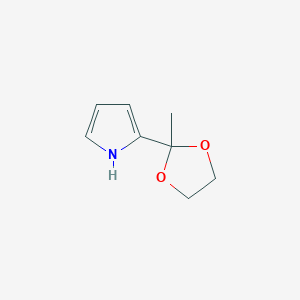
2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-1,3-dioxolan-2-yl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 2-methyl-1,3-dioxolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole typically involves the reaction of pyrrole with 2-methyl-1,3-dioxolane under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-1,3-dioxolan-2-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may yield fully saturated compounds.
Applications De Recherche Scientifique
2-(2-Methyl-1,3-dioxolan-2-yl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol
- 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethan-1-ol
Uniqueness
2-(2-Methyl-1,3-dioxolan-2-yl)-1H-pyrrole is unique due to its combination of a pyrrole ring and a 2-methyl-1,3-dioxolane moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-(2-methyl-1,3-dioxolan-2-yl)-1H-pyrrole |
InChI |
InChI=1S/C8H11NO2/c1-8(10-5-6-11-8)7-3-2-4-9-7/h2-4,9H,5-6H2,1H3 |
Clé InChI |
SHTVLQSPNNGSNV-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)C2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


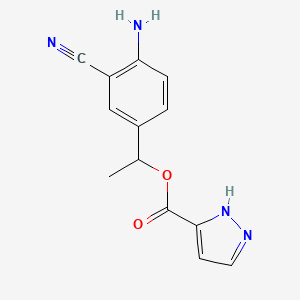

![7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12869428.png)

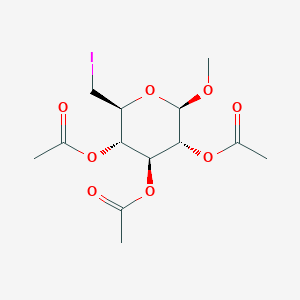

![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
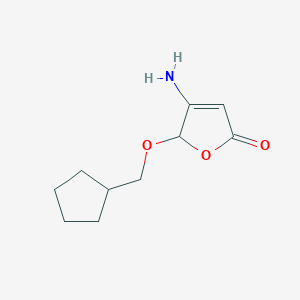
![3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869458.png)
![2-(Chloromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12869466.png)
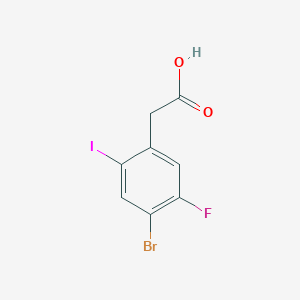
![(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12869474.png)
![4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869490.png)

